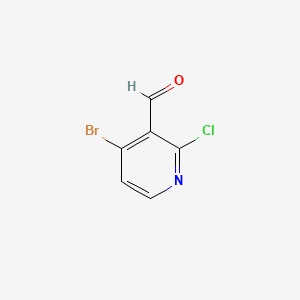
4-溴-2-氯吡啶-3-甲醛
描述
4-Bromo-2-chloropyridine-3-carboxaldehyde, also known as 4-Bromo-2-chloro-3-formylpyridine or 4-Bromo-2-chloronicotinaldehyde, is a chemical compound with the empirical formula C6H3BrClNO . It is used as a starting material for the preparation of 5-azaindoles by the Hemetsberger-Knittel reaction involving the thermal decomposition of alkenyl azides .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde involves several steps. One method for preparing it involves taking a DMSO master liquid, adding PEG300, mixing and clarifying, then adding Tween 80, mixing and clarifying, and finally adding ddH2O, mixing and clarifying . Another method involves taking a DMSO master liquid, adding Corn oil, mixing and clarifying .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloropyridine-3-carboxaldehyde is represented by the linear formula C6H3BrClNO . It has a molecular weight of 220.45 .Chemical Reactions Analysis
4-Bromo-2-chloropyridine-3-carboxaldehyde is used as a starting material for the preparation of 5-azaindoles by the Hemetsberger-Knittel reaction involving the thermal decomposition of alkenyl azides . It can also be used to produce fungicides and insecticides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chloropyridine-3-carboxaldehyde include a molecular weight of 220.45 and a density of 1.734 g/mL at 25 °C .科学研究应用
取代噻吩并吡啶的简便合成
Zhu 等人 (2008) 的一项研究展示了在合成噻吩并[2,3-c]吡啶衍生物中使用相关化合物 3,5-二溴吡啶-4-甲醛,该合成包括一系列反应,包括碱暴露、氧化和各种偶联反应。这些噻吩并吡啶用作进一步化学修饰的中间体,展示了溴-氯吡啶衍生物在合成复杂杂环化合物中的关键作用 (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008)。
区域穷尽官能化
Cottet 等人 (2004) 探讨了氯代和溴代三氟甲基吡啶(包括 2-溴-4-(三氟甲基)吡啶)的功能化。他们的工作说明了通过选择性去质子化和随后的羧化将这些化合物转化为羧酸。这项研究强调了溴-氯吡啶衍生物在合成各种功能化吡啶中的适应性 (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004)。
吡啶中的卤素/卤素取代
Schlosser 和 Cottet (2002) 研究了吡啶中的卤素/卤素取代反应,包括使用溴三甲基硅烷将 2-氯吡啶转化为 2-溴吡啶。这项研究突出了卤代吡啶及其衍生物可能发生的化学转化,表明此类化合物在合成有机化学中的效用 (Schlosser & Cottet, 2002)。
吡咯-2-甲醛的合成
Muchowski 和 Hess (1988) 展示了从 3-溴-6-二甲氨基-1-氮杂富瓦烯的二聚体合成吡咯-2-甲醛。这项工作是溴-氯吡啶衍生物如何有助于合成杂环醛的示例,进一步扩展了有机合成的范围 (Muchowski & Hess, 1988)。
安全和危害
4-Bromo-2-chloropyridine-3-carboxaldehyde is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The relevant papers for 4-Bromo-2-chloropyridine-3-carboxaldehyde were not explicitly mentioned in the search results .
属性
IUPAC Name |
4-bromo-2-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMGNDNTOOOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704431 | |
| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloropyridine-3-carboxaldehyde | |
CAS RN |
128071-84-1 | |
| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128071-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


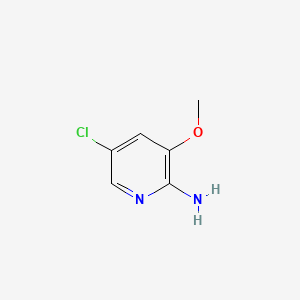
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)
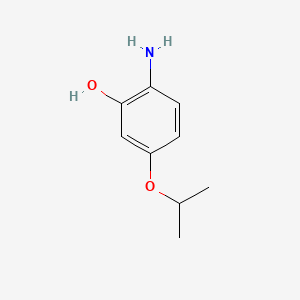
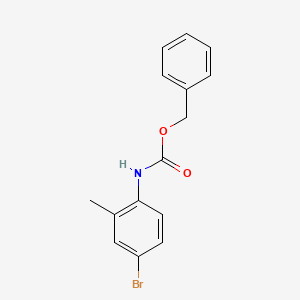
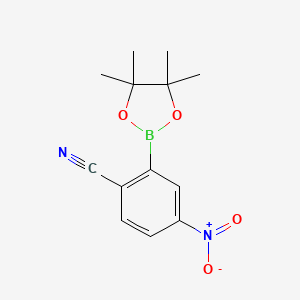
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)


![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

